molecular formula C32H57ClN2O2 B7803743 DC-Chol (hydrochloride)

DC-Chol (hydrochloride)

Cat. No.: B7803743
M. Wt: 537.3 g/mol
InChI Key: ISXSJGHXHUZXNF-LXZPIJOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DC-Chol (hydrochloride) is synthesized from cholesterol through a series of chemical reactions. The primary synthetic route involves the reaction of cholesterol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound, which is then reacted with hydrochloric acid to yield DC-Chol (hydrochloride) .

Industrial Production Methods: In industrial settings, the production of DC-Chol (hydrochloride) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions: DC-Chol (hydrochloride) primarily undergoes substitution reactions due to the presence of the dimethylaminoethyl group. It can also participate in electrostatic interactions with negatively charged molecules, such as nucleic acids .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically lipoplexes, which are complexes of DC-Chol (hydrochloride) with nucleic acids. These lipoplexes are used for gene delivery applications .

Mechanism of Action

DC-Chol (hydrochloride) exerts its effects through the formation of cationic liposomes that can encapsulate nucleic acids. These liposomes interact with the negatively charged cell membrane, facilitating the uptake of the nucleic acids into the cell. Once inside the cell, the liposomes destabilize the endosomal membrane, releasing the nucleic acids into the cytoplasm . The molecular targets and pathways involved include the endosomal escape mechanism and the subsequent expression of the delivered genes .

Comparison with Similar Compounds

Uniqueness: DC-Chol (hydrochloride) is unique due to its cholesterol backbone, which provides stability and biocompatibility. Its ability to form stable lipoplexes with nucleic acids makes it highly effective for gene delivery applications .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26+,27-,28+,29+,31+,32-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXSJGHXHUZXNF-LXZPIJOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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